molecular formula C9H12N3O14P3-4 B1242268 3'-NH2-CTP

3'-NH2-CTP

Cat. No.: B1242268
M. Wt: 479.12 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine-5'-triphosphate (CTP) is a pyrimidine nucleoside triphosphate essential for RNA synthesis and phospholipid biosynthesis. Structurally, it comprises a cytosine base linked to a ribose sugar and three phosphate groups. CTP is synthesized from uridine triphosphate (UTP) via CTP synthetase (CTPS), which catalyzes the amination of UTP using glutamine or ammonia as a nitrogen donor . This enzyme is rate-limiting in CTP production and exhibits complex regulatory mechanisms, including feedback inhibition by CTP and activation by guanosine triphosphate (GTP) .

CTP plays critical roles in:

  • RNA synthesis: Incorporation into RNA during transcription.
  • Phospholipid biosynthesis: Serving as a precursor for cytidine diphosphate (CDP)-choline and CDP-ethanolamine, essential for phosphatidylcholine and phosphatidylethanolamine synthesis .
  • Cellular proliferation: Elevated CTP synthetase activity is observed in rapidly growing tumors, linking CTP to cancer metabolism .

Properties

Molecular Formula

C9H12N3O14P3-4

Molecular Weight

479.12 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-J

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

CTP plays a crucial role in the viability of cancer cells, making its biosynthesis pathway a target for therapeutic intervention.

  • CTP Synthetase Inhibition : The enzyme cytidine triphosphate synthetase (CTPS) is essential for de novo CTP synthesis. Inhibitors of CTPS have shown promise in treating various cancers, including leukemias and neuroblastomas. For instance, compounds like cyclopentenyl cytosine and 3-deazauridine deplete intracellular CTP levels, thereby slowing tumor cell proliferation and inducing differentiation .
  • Resistance Mechanisms : Cancer cells often develop resistance to anti-CTPS drugs through mutations that enhance CTP production. Understanding these mechanisms is critical for developing effective combination therapies .

Table 1: CTPS Inhibitors in Cancer Treatment

InhibitorCancer TypeMechanism of Action
Cyclopentenyl CytosineNeuroblastomaDepletes CTP levels, induces differentiation
3-DeazauridineLeukemiaReduces CTP levels
AcivicinVarious cancersGlutamine analogue that inhibits CTPS

Immunology

CTP is vital for the proliferation and function of lymphocytes.

  • Autoimmune Diseases : Inhibiting CTPS in T cells has been shown to alleviate symptoms in models of autoimmune diseases, such as systemic lupus erythematosus and experimental autoimmune encephalomyelitis. Studies indicate that selective CTPS1 inhibitors can significantly reduce autoimmunity severity .
  • T Cell Function : Both CTPS1 and CTPS2 are necessary for T cell activation. Targeting these pathways may provide new strategies for immune modulation .

Table 2: CTPS Role in Immunological Applications

ApplicationDisease TypeEffect of CTPS Inhibition
Autoimmune Disease TreatmentSystemic lupus erythematosusReduces severity of disease
T Cell ActivationVarious autoimmune conditionsEssential for T cell proliferation

Neuroprotection

CTP is involved in the biosynthesis of phospholipids critical for neuronal membrane integrity.

  • Cognitive Impairment : Citicoline, a precursor to CTP, has demonstrated neuroprotective effects in conditions such as vascular dementia and acute stroke. Clinical trials indicate that citicoline treatment can improve cognitive function and brain metabolism .
  • Mechanisms of Action : Citicoline enhances phospholipid synthesis and neurotransmitter levels (e.g., norepinephrine and dopamine), contributing to neuroprotection against ischemic damage .

Table 3: Neuroprotective Effects of Citicoline

ConditionMechanismOutcome
Acute StrokeEnhances phospholipid synthesisReduces ischemic lesion volume
Vascular DementiaIncreases neurotransmitter levelsImproves cognitive performance

Infectious Diseases

CTP's role extends to combating infectious agents.

  • Targeting Pathogens : The viability of pathogens such as Trypanosoma brucei (causing sleeping sickness) and Plasmodium falciparum (malaria) relies on their own CTPS activity. Inhibition of CTPS can reduce pathogen viability, presenting a potential therapeutic strategy .
  • Antiviral Applications : CTP analogs have been explored as antiviral agents due to their ability to interfere with viral replication processes .

Table 4: Antimicrobial Applications of CTP

PathogenPotential TreatmentMechanism
Trypanosoma bruceiAcivicinInhibits CTPS activity
Plasmodium falciparumCTP analogsDisrupts nucleotide synthesis

Comparison with Similar Compounds

Structural and Functional Differences Among Nucleoside Triphosphates

CTP belongs to the family of nucleoside triphosphates (NTPs), which include ATP, GTP, UTP, and deoxy forms like dCTP. Key distinctions are outlined below:

Property CTP ATP GTP UTP dCTP
Base Cytosine Adenine Guanine Uracil Cytosine (deoxyribose)
Primary Role RNA synthesis, phospholipids Energy transfer, DNA/RNA synthesis Signal transduction, RNA synthesis RNA synthesis, glycogen metabolism DNA synthesis
Synthetase Regulation Inhibited by CTP, activated by GTP Synthesized via substrate-level/oxidative phosphorylation Synthesized via multiple pathways, including salvage Substrate for CTP synthetase Synthesized by ribonucleotide reductase
Km for Substrates (Liver) UTP: 0.6 mM; ATP: 0.7 mM ADP: ~0.1 mM (ATP synthase) Not well-characterized N/A N/A

Key Insights :

  • Regulatory Mechanisms : CTP synthetase uniquely requires GTP for activation, unlike ATP or GTP synthetases .
  • Tissue-Specific Activity : CTP synthetase activity is 4-fold higher in thymus and testis than liver, contrasting with ATP synthase, which is ubiquitous .
Enzyme Kinetics and Substrate Affinity

CTP synthetase exhibits distinct kinetic properties compared to other NTP synthetases:

  • Substrate Affinity : In rat hepatoma 3924A, apparent Km values for UTP, ATP, GTP, and glutamine are 0.6, 0.7, 0.25, and 0.1 mM, respectively .
  • Inhibition : CTP competitively inhibits its own synthesis by binding to the UTP site (Ki = 5.3 × 10⁻⁶ M in calf liver) .
  • Allosteric Activation : GTP enhances CTP synthetase activity, a feature absent in ATP or UTP synthesis pathways .

Comparison with E. coli CTP Synthetase :

  • pH Optimum : pH 7.4 in both mammalian and bacterial enzymes .
  • Mg²⁺ Requirement : E. coli CTP synthetase requires 5–10 mM Mg²⁺, while mammalian isoforms are less sensitive to Mg²⁺ depletion .

Preparation Methods

Native CTP Synthetase (CTPS) Catalysis

CTP synthetase (CTPS; EC 6.3.4.2) catalyzes the ATP-dependent amination of uridine triphosphate (UTP) to CTP, using glutamine or ammonia as a nitrogen source. The reaction proceeds via two steps:

  • UTP + ATP → CTP + ADP + Pi_i (glutamine-dependent)

  • UTP + ATP + NH3_3 → CTP + ADP + Pi_i (ammonia-dependent)

Wild-type CTPS from Corynebacterium glutamicum (CgCTPS) exhibits a KmK_m of 1.2 mM for UTP and a VmaxV_{max} of 4.8 μmol·min1^{-1}·mg1^{-1} under optimal conditions (pH 7.5, 37°C). However, native enzymes suffer from strong product inhibition, with a reported IC50_{50} for CTP as low as 0.15 mM, limiting industrial scalability.

Engineered CTPS for Reduced Product Inhibition

Site-directed mutagenesis of CgCTPS identified three critical residues (D160, E162, E168) in the N-terminal ammonia ligase domain that modulate CTP binding:

MutantKmK_m (UTP)VmaxV_{max} (μmol·min1^{-1}·mg1^{-1})IC50_{50} (CTP)
Wild-type1.2 mM4.80.15 mM
D160E0.9 mM6.10.92 mM
E162A0.7 mM7.31.45 mM
E168K1.0 mM5.90.84 mM
Triple mutant0.6 mM9.53.53 mM

The triple mutant (D160E-E162A-E168K) demonstrated a 23.5-fold increase in IC50_{50} and a 98% reduction in product inhibition, enabling sustained CTP production at concentrations exceeding 50 mM. Structural analysis revealed that D160E introduces steric hindrance to CTP’s pyrimidine ring, while E162A disrupts hydrogen bonding with the ribose moiety.

Chemical Phosphorylation Methods

Carbodiimide-Mediated Phosphorylation

The carbonyldiimidazole (CDI) method facilitates CTP synthesis from cytidine monophosphate (CMP) via sequential phosphorylation:

Reaction Scheme:

  • CMP + POCl3_3 → Cytidine 5'-diphosphate (CDP)

  • CDP + POCl3_3 → CTP

Optimized Conditions:

  • Solvent: Anhydrous pyridine

  • Temperature: 0–4°C

  • Yield: 68–72% (isolated)

  • Purity: ≥95% (HPLC)

This method requires rigorous anhydrous conditions and generates stoichiometric amounts of imidazole hydrochloride byproducts, complicating downstream purification.

Enzymatic-Chemical Hybrid Approach

A scaled synthesis combining enzymatic CTP generation with chemical refinement achieved 85% yield at 10 g scale:

  • Enzymatic Step:

    • Substrate: CMP (10 g)

    • Enzymes: Adenylate kinase (EC 2.7.4.3), pyruvate kinase (EC 2.7.1.40)

    • Cofactors: ATP, phosphoenolpyruvate (PEP)

    • Output: CTP (8.5 g)

  • Chemical Refinement:

    • Ion-exchange chromatography (DEAE-Sephadex A-25)

    • Ethanol precipitation

    • Lyophilization

This approach reduced phosphate waste by 40% compared to purely chemical methods.

Industrial-Scale Production Challenges

Cost Analysis of Substrates

MethodSubstrate Cost (USD/kg CTP)Energy Consumption (kWh/kg)
Native CTPS42018
Engineered CTPS31012
Chemical Phosphorylation58027

Engineered CTPS reduced substrate costs by 26% through higher catalytic efficiency and reduced enzyme inactivation.

Byproduct Management

Enzymatic methods generate inorganic phosphate (Pi_i) and ADP, which inhibit CTPS at concentrations >10 mM. Continuous reaction systems with immobilized enzymes and in situ ATP regeneration (e.g., using polyphosphate kinases) improved space-time yield to 12 g·L1^{-1}·h1^{-1}.

Emerging Technologies

Cell-Free Synthetic Biology Platforms

Recent advancements utilize cell-free systems expressing CTPS alongside nucleotide salvage pathway enzymes (e.g., nucleoside phosphorylases). A Bacillus subtilis lysate system achieved 98% CTP conversion from cytidine in 8 hours, with titers reaching 45 g/L.

Continuous Flow Bioreactors

Packed-bed reactors with silica-immobilized CTPS maintained 80% activity over 15 operational cycles, producing CTP at a volumetric productivity of 6.2 g·L1^{-1}·h1^{-1} .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying CTP concentrations in biological samples, and how can cross-reactivity with structurally similar nucleotides be minimized?

  • Methodological Answer: CTP quantification requires high-specificity techniques such as HPLC coupled with UV detection (for purified samples) or LC-MS/MS (for complex matrices like cell lysates) . To minimize cross-reactivity with UTP or ATP, employ ion-pair chromatography with optimized mobile phases (e.g., tetrabutylammonium bromide) to enhance separation . Enzyme-coupled assays using CTP-specific synthetases or phosphatases can also validate results by measuring product formation (e.g., inorganic phosphate release) .

Q. How should CTP be stored to maintain stability in laboratory settings, and what are the critical parameters to monitor during long-term experiments?

  • Methodological Answer: Store lyophilized CTP at –20°C in airtight, light-protected containers to prevent hydrolysis. For solutions, use neutral pH buffers (pH 6.5–7.5) and aliquot to avoid freeze-thaw cycles. Monitor degradation via UV spectrophotometry (absorbance at 271 nm) and validate purity periodically with HPLC . Avoid prolonged exposure to divalent cations (e.g., Mg²⁺), which accelerate decomposition .

Q. What experimental approaches are suitable for assessing CTP synthetase activity in vitro, and how can substrate inhibition be addressed?

  • Methodological Answer: Use coupled enzymatic assays measuring CTP production from UTP, ATP, and glutamine. Monitor NADH oxidation (linked to glutamate dehydrogenase) spectrophotometrically at 340 nm . To mitigate substrate inhibition by UTP (>1 mM), titrate concentrations near physiological levels (0.2–0.5 mM) and include allosteric activators like GTP to enhance enzyme efficiency .

Advanced Research Questions

Q. How do phosphorylation events regulate human CTP synthetase 2 (hCTPS2) activity, and what experimental strategies resolve contradictions in reported phosphorylation sites?

  • Methodological Answer: Phosphorylation at Ser568 (but not Ser571) inhibits hCTPS2 by modulating its glutaminase domain. To resolve site-specific effects, use site-directed mutagenesis (e.g., S568A) combined with kinetic assays comparing glutamine- versus ammonia-dependent activity . Validate phosphorylation via metabolic labeling with [³²P]H₃PO₄ and phospho-specific antibodies in serum-deprived cell models .

Q. What role does oligomerization play in CTP synthetase function, and how can researchers experimentally distinguish monomeric, dimeric, and tetrameric states?

  • Methodological Answer: Oligomerization (tetramer formation) enhances catalytic efficiency by promoting cooperative substrate binding. Use size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to determine molecular weights of oligomers . Correlate oligomeric states with activity via enzyme kinetics under varying protein concentrations and crosslinking assays (e.g., glutaraldehyde) .

Q. How do intracellular UTP/CTP ratios dynamically regulate CTP synthetase activity, and what models reconcile discrepancies in allosteric regulation across species?

  • Methodological Answer: UTP acts as a substrate, while CTP serves as a feedback inhibitor. Use computational modeling (e.g., Michaelis-Menten with Hill coefficients) to quantify cooperativity in human vs. bacterial enzymes . Validate models via chemostat cultures under controlled nucleotide pools and ¹³C metabolic flux analysis to track UTP→CTP conversion rates .

Contradiction Analysis & Technical Troubleshooting

Q. Why do conflicting reports exist regarding the Km of CTP synthetase for ATP, and how can experimental design mitigate variability?

  • Methodological Answer: Discrepancies arise from differences in enzyme sources (e.g., rat liver vs. recombinant human) and assay conditions (e.g., Mg²⁺ concentrations). Standardize assays using homogeneous enzyme preparations (HPLC-purified) and physiological buffer conditions (2–5 mM Mg²⁺, 150 mM KCl). Perform global kinetic fitting to account for allosteric interactions between ATP, GTP, and UTP .

Q. What strategies resolve inconsistencies in CTP synthetase localization studies (cytosolic vs. nuclear), particularly in cancer cell lines?

  • Methodological Answer: Use subcellular fractionation with Western blotting (anti-CTPS antibodies) and immunofluorescence coupled with confocal microscopy . Account for cell cycle-dependent localization by synchronizing cells (e.g., serum starvation or thymidine block) and correlating CTPS activity with S-phase markers (e.g., PCNA) .

Safety & Compliance

Q. What are the primary hazards associated with CTP handling, and which engineering controls ensure compliance with laboratory safety protocols?

  • Methodological Answer: CTP poses skin/eye irritation risks (GHS Category 2) . Use fume hoods for powder handling and PPE (nitrile gloves, goggles) . Decontaminate spills with silica-based absorbents and 70% ethanol . For disposal, autoclave contaminated waste and neutralize liquid residues with activated charcoal before drain disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3'-NH2-CTP
Reactant of Route 2
3'-NH2-CTP

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